L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-

Protein Tyrosine Phosphatase PTP1B Enzyme Inhibition

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- (CAS 160751-42-8) is a protected, non-hydrolyzable phosphotyrosine (pTyr) mimetic. It is the diethyl ester prodrug form of the active phosphonic acid, phosphonodifluoromethyl phenylalanine (F2Pmp), a cornerstone building block for designing potent and stable inhibitors of protein tyrosine phosphatases (PTPs).

Molecular Formula C14H20F2NO5P
Molecular Weight 351.28 g/mol
CAS No. 160751-42-8
Cat. No. B12551336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-
CAS160751-42-8
Molecular FormulaC14H20F2NO5P
Molecular Weight351.28 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N)(F)F)OCC
InChIInChI=1S/C14H20F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,3-4,9,17H2,1-2H3,(H,18,19)/t12-/m0/s1
InChIKeySNSFIWGJZZYFDH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

160751-42-8: Procurement and Research Guide for L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-


L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- (CAS 160751-42-8) is a protected, non-hydrolyzable phosphotyrosine (pTyr) mimetic. It is the diethyl ester prodrug form of the active phosphonic acid, phosphonodifluoromethyl phenylalanine (F2Pmp), a cornerstone building block for designing potent and stable inhibitors of protein tyrosine phosphatases (PTPs) [1]. This compound is specifically functionalized for direct incorporation into peptides using standard solid-phase synthesis protocols, a critical distinction from its unprotected acid counterpart [2].

Why a Standard Phosphotyrosine Mimetic Cannot Replace L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- in Critical Assays


The strategic value of CAS 160751-42-8 lies in its dual functionality: it serves as a protected precursor for solid-phase peptide synthesis and, upon deprotection, yields the F2Pmp moiety. Generic substitution with non-fluorinated analogs like phosphonomethyl phenylalanine (Pmp) or its unprotected acid forms results in a catastrophic loss of biological potency and synthetic utility. Quantitatively, the difluoromethyl moiety provides a >1000-fold increase in PTP inhibitory activity compared to the non-fluorinated Pmp [1]. Furthermore, its diethyl ester protection is specifically compatible with Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols, a feature absent in the free phosphonic acid form, thereby enabling the efficient construction of complex, sequence-defined inhibitor peptides [2].

Quantitative Differentiation Data for 4-[(diethoxyphosphinyl)difluoromethyl]-L-Phenylalanine


PTP1B Inhibition: F2Pmp vs. Non-Fluorinated Pmp (Head-to-Head IC50 Comparison)

The active moiety F2Pmp demonstrates a >1000-fold enhancement in inhibitory potency against PTP1B compared to its closest non-fluorinated analog, phosphonomethyl phenylalanine (Pmp). In a direct head-to-head comparison using the identical hexameric peptide scaffold (Ac-D-A-D-E-X-L-amide), the F2Pmp-containing peptide exhibited an IC50 of 100 nM, while the Pmp-containing peptide required 200 µM to achieve 50% inhibition [1]. This stark quantitative difference directly establishes the necessity of the difluoromethylene unit for high-affinity PTP binding.

Protein Tyrosine Phosphatase PTP1B Enzyme Inhibition Peptide Inhibitor Phosphotyrosine Mimetic

Structural Basis for Superior Potency: PTP1B Inhibitor Design from X-Ray Crystallography

The difluorophosphonomethyl pharmacophore provides specific, high-affinity interactions within the catalytic site of PTP1B that are not possible with non-fluorinated analogs. X-ray crystallography of a related difluoromethylnaphthylphosphonic acid inhibitor bound to PTP1B revealed that one of the fluorine atoms (pro-R α-fluorine) forms a critical hydrogen bond with Phe182, significantly enhancing binding energy [1]. This structural insight validates the class-level inference that the fluorine atoms are not passive substituents but active contributors to molecular recognition and inhibitory potency.

Structure-Based Drug Design X-ray Crystallography PTP1B Fluorine Interactions

Synthetic Compatibility: Diethyl Ester vs. Free Phosphonic Acid in SPPS

Unlike the free phosphonic acid (F2Pmp) which is incompatible with standard peptide coupling, the diethyl ester form (CAS 160751-42-8) is specifically protected for facile incorporation into peptides. This compound can be directly used in standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols without the need for additional synthetic manipulation. The Fmoc-protected derivative is explicitly designed to withstand the basic conditions of piperidine-mediated Fmoc deprotection, enabling efficient, automated peptide chain assembly [1]. In contrast, prior art compounds like 4-phosphonomethyl-DL-phenylalanine (Compounds 1a-1d) were not suitable for facile peptide incorporation, requiring significant synthetic manipulation to render them compatible with SPPS [1].

Solid-Phase Peptide Synthesis SPPS Fmoc Chemistry Prodrug Protecting Groups

Application in PTP Inhibitor Development: A 2024 Validation of Scaffold Utility

The enduring relevance of the F2Pmp scaffold is demonstrated by its use as the starting point for developing a first-in-class, selective, and bioavailable inhibitor of human CDC14 phosphatases (compound 15). This 2024 study utilized F2Pmp as the foundational pTyr mimetic to synthesize 7 novel bicyclic/tricyclic aryl derivatives with improved cell permeability and potency against various PTPs. Through fragment- and structure-based design, the team advanced these initial derivatives to a potent and selective probe (compound 15) with favorable drug-like properties, validating the scaffold's utility for creating advanced chemical tools for in vivo target validation [1].

CDC14 Phosphatase Fragment-Based Design Chemical Probe Bioavailability

Validated Research Applications for L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- (CAS 160751-42-8)


Synthesis of Potent, Peptide-Based PTP1B Inhibitors

This compound is the optimal building block for synthesizing peptide inhibitors of PTP1B with low nanomolar potency. Research has demonstrated that incorporating the F2Pmp moiety into a hexameric peptide scaffold yields an IC50 of 100 nM against PTP1B, a >1000-fold improvement over non-fluorinated analogs [1]. This application is directly relevant for developing chemical tools to study insulin signaling and diabetes.

Automated Solid-Phase Peptide Synthesis (SPPS) of Phosphatase Probes

CAS 160751-42-8 is specifically designed for automated SPPS. Its diethyl ester protecting groups are orthogonal to Fmoc/t-Bu chemistry, enabling its direct and efficient incorporation into custom peptide sequences without manual re-derivatization steps [1]. This makes it the preferred choice for core facilities and labs generating focused libraries of PTP-targeting peptides.

Starting Material for Structure-Based Design of Cell-Permeable PTP Inhibitors

This compound serves as a validated starting point for fragment-based drug discovery programs targeting protein tyrosine phosphatases. A 2024 study successfully used this scaffold to engineer a series of advanced analogs with improved cell permeability, culminating in a first-in-class, selective, and bioavailable inhibitor of the human CDC14 phosphatase [1].

Development of Inhibitors Targeting Src Homology 2 (SH2) Domains

The F2Pmp moiety is a superior pTyr mimetic for developing ligands that target SH2 domains, which are critical for intracellular signal transduction. It has been shown to be superior to Pmp in SH2 domain-binding peptides [1] and has been used as a key intermediate in the synthesis of ligands designed to engage the Src SH2 domain [2].

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